3-(3-Chloro-5-fluorophenyl)-4'-methoxypropiophenone
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Overview
Description
3-(3-Chloro-5-fluorophenyl)-4’-methoxypropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, and a methoxy group on the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-5-fluorophenyl)-4’-methoxypropiophenone typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-fluorobenzaldehyde and 4-methoxyacetophenone.
Condensation Reaction: The two starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of 3-(3-Chloro-5-fluorophenyl)-4’-methoxypropiophenone can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-5-fluorophenyl)-4’-methoxypropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 3-(3-Chloro-5-fluorophenyl)-4’-methoxybenzoic acid.
Reduction: 3-(3-Chloro-5-fluorophenyl)-4’-methoxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Chloro-5-fluorophenyl)-4’-methoxypropiophenone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Chemical Synthesis: The compound is utilized as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-4’-methoxypropiophenone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity towards its molecular targets. The methoxy group may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-fluorophenylboronic acid
- 3-Chloro-5-fluorophenyl-1,2,3-triazolylacetamide
- 3-Chloro-5-fluorophenyl-1,2,3-triazolyl-1,3,4-oxadiazole
Uniqueness
3-(3-Chloro-5-fluorophenyl)-4’-methoxypropiophenone is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The methoxy group on the para position further distinguishes it from other similar compounds, potentially enhancing its solubility and stability in various solvents.
Properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO2/c1-20-15-5-3-12(4-6-15)16(19)7-2-11-8-13(17)10-14(18)9-11/h3-6,8-10H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLKHLTUPVYJBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644939 |
Source
|
Record name | 3-(3-Chloro-5-fluorophenyl)-1-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898750-19-1 |
Source
|
Record name | 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(4-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898750-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Chloro-5-fluorophenyl)-1-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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